1,4,7,10,13,16-Hexaazacyclooctadecane
Overview
Description
1,4,7,10,13,16-Hexaazacyclooctadecane, also known as hexacyclen, is a macrocyclic compound containing six nitrogen atoms within an eighteen-membered ring. This compound is notable for its ability to act as a ligand, forming stable complexes with various metal ions. Its structure allows for significant flexibility and coordination, making it a valuable compound in various fields of chemistry and industry .
Mechanism of Action
Target of Action
1,4,7,10,13,16-Hexaazacyclooctadecane, also known as Hexacyclen , is a nitrogen analog of 18-crown-6 . It primarily targets transition metal cations . The secondary amines in the structure of Hexacyclen act as excellent electron donors to these cations .
Mode of Action
Hexacyclen interacts with its targets, the transition metal cations, through its secondary amines . These amines donate electrons to the cations, forming stable complexes
Pharmacokinetics
As a pharmaceutical intermediate , its bioavailability would depend on the specific drug formulation and administration route. More research is needed to understand its pharmacokinetic properties.
Result of Action
Its primary known action is the formation of complexes with transition metal cations . The implications of this action at the molecular and cellular level require further investigation.
Biochemical Analysis
Biochemical Properties
It is known that the secondary amines in the compound can act as excellent electron donors to transition metal cations . This suggests that it may interact with enzymes, proteins, and other biomolecules that require electron donation for their biochemical reactions.
Molecular Mechanism
Given its ability to donate electrons to transition metal cations , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexaazacyclooctadecane can be synthesized through several methods. One common approach involves the reaction of diethylenetriamine with phosphorus oxychloride. This reaction typically requires controlled conditions to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexaazacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions due to its multiple nitrogen donor atoms.
Protonation: Can be protonated at the nitrogen atoms, affecting its coordination properties.
Common Reagents and Conditions
Metal Ions: Commonly used metal ions include copper, nickel, and cobalt.
Acids: Protonation reactions typically involve acids such as hydrochloric acid or sulfuric acid.
Major Products
Scientific Research Applications
1,4,7,10,13,16-Hexaazacyclooctadecane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: A methylated derivative with similar coordination properties but different solubility and reactivity.
1,4,8,11-Tetraazacyclotetradecane: A smaller macrocyclic compound with four nitrogen atoms, used in similar applications but with different coordination characteristics.
Uniqueness
1,4,7,10,13,16-Hexaazacyclooctadecane is unique due to its larger ring size and higher number of nitrogen donor atoms, which allow for the formation of more stable and diverse metal complexes compared to smaller macrocyclic compounds .
Properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJABZUDCPZPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183778 | |
Record name | Hexaaza-18-crown-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296-35-5 | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000296355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaaza-18-crown-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-hexaazacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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